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Compound of Interest

Compound Name: Atrolactamide

Cat. No.: B1665311 Get Quote

Spectroscopic Data of Atrolactamide: A
Technical Guide
Audience: Researchers, scientists, and drug development professionals.

Introduction
Atrolactamide (2-hydroxy-2-phenylpropanamide) is a chiral organic compound with potential

applications in medicinal chemistry and organic synthesis. The structural elucidation and purity

assessment of atrolactamide are critically dependent on a thorough analysis of its

spectroscopic data. This technical guide provides a comprehensive overview of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

atrolactamide. Detailed experimental protocols for acquiring this data are also presented,

along with a logical workflow for its spectroscopic analysis.

Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis

of atrolactamide. These values are predicted based on the analysis of similar compounds and

established principles of spectroscopy.

Table 1: ¹H NMR Spectral Data for Atrolactamide (Predicted)
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

-CH₃ ~1.6 Singlet N/A 3H

-OH Variable (broad) Singlet N/A 1H

-NH₂ Variable (broad) Singlet N/A 2H

Aromatic-H

(ortho)
~7.5 Doublet ~7-8 2H

Aromatic-H

(meta)
~7.3 Triplet ~7-8 2H

Aromatic-H

(para)
~7.2 Triplet ~7-8 1H

Table 2: ¹³C NMR Spectral Data for Atrolactamide (Predicted)

Carbon Assignment Chemical Shift (δ, ppm)

-CH₃ ~25

Quaternary -C-OH ~75

C=O (Amide) ~175

Aromatic-C (para) ~125

Aromatic-C (ortho) ~127

Aromatic-C (meta) ~128

Aromatic-C (ipso) ~140

Table 3: IR Spectral Data for Atrolactamide (Predicted)
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Functional Group Vibrational Mode
Expected Absorption Range

(cm⁻¹)

O-H (Alcohol) Stretching 3500 - 3200 (broad)

N-H (Amide) Stretching 3400 - 3100 (two bands)

C-H (Aromatic) Stretching 3100 - 3000

C-H (Aliphatic) Stretching 3000 - 2850

C=O (Amide I) Stretching 1680 - 1630

N-H (Amide II) Bending 1640 - 1550

C-O (Alcohol) Stretching 1260 - 1050

Table 4: Mass Spectrometry Data for Atrolactamide (Predicted)

Ion m/z (Predicted) Description

[M]⁺ 165.07898 Molecular Ion

[M-CH₃]⁺ 150.05549 Loss of a methyl group

[M-CONH₂]⁺ 121.06533 Loss of the amide group

[C₆H₅CO]⁺ 105.03348 Benzoyl cation

[C₆H₅]⁺ 77.03913 Phenyl cation

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize atrolactamide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity by identifying and quantifying

the signals of atrolactamide.

Methodology (¹H and ¹³C NMR):
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Sample Preparation: Accurately weigh approximately 10-20 mg of atrolactamide into a

clean vial. Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Internal Standard: For quantitative analysis, add a known amount of an internal standard

(e.g., tetramethylsilane - TMS for chemical shift referencing).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 400 MHz (or higher) spectrometer.

Instrument Parameters:

Pulse Program: Standard 90° pulse for ¹H, and a proton-decoupled pulse program for

¹³C.

Acquisition Time: Typically 2-4 seconds for ¹H and 1-2 seconds for ¹³C.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 for ¹H, and 128 or more for ¹³C to achieve adequate signal-to-

noise.

Temperature: 298 K.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and

baseline correct the resulting spectrum. Integrate the peaks in the ¹H spectrum.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the atrolactamide molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid atrolactamide sample directly onto

the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Record the spectrum.
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Instrument Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be

recorded prior to sample analysis.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of atrolactamide.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a dilute solution of atrolactamide in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or

after separation by gas chromatography (GC-MS).

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 40-300).

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways consistent with the observed spectrum.

Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows involved in the

spectroscopic analysis of atrolactamide.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of
Atrolactamide]. BenchChem, [2025]. [Online PDF]. Available at:
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atrolactamide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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